![molecular formula C21H25N3O B14379648 1-[4-(Hexyloxy)phenyl]-5-methyl-4-phenyl-1H-1,2,3-triazole CAS No. 89778-96-1](/img/structure/B14379648.png)
1-[4-(Hexyloxy)phenyl]-5-methyl-4-phenyl-1H-1,2,3-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(Hexyloxy)phenyl]-5-methyl-4-phenyl-1H-1,2,3-triazole is a compound belonging to the class of 1,2,3-triazoles, which are known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis
準備方法
The synthesis of 1-[4-(Hexyloxy)phenyl]-5-methyl-4-phenyl-1H-1,2,3-triazole typically involves a multi-step process. One common method is the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction, which involves the reaction of an azide with an alkyne to form the triazole ring. The specific steps are as follows:
Synthesis of the Azide Intermediate: The starting material, 4-(hexyloxy)phenyl azide, can be prepared by reacting 4-(hexyloxy)aniline with sodium nitrite and hydrochloric acid to form the diazonium salt, which is then treated with sodium azide.
Cycloaddition Reaction: The azide intermediate is then reacted with an alkyne, such as phenylacetylene, in the presence of a copper(I) catalyst to form the triazole ring.
Final Product Formation: The resulting product is this compound, which can be purified using standard techniques such as recrystallization or column chromatography.
Industrial production methods for this compound would likely involve scaling up the above synthetic route, optimizing reaction conditions, and ensuring the purity and yield of the final product.
化学反応の分析
1-[4-(Hexyloxy)phenyl]-5-methyl-4-phenyl-1H-1,2,3-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The triazole ring and phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. For example, halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling, where it reacts with aryl halides or alkenes to form new carbon-carbon bonds.
The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the triazole ring or the phenyl groups.
科学的研究の応用
1-[4-(Hexyloxy)phenyl]-5-methyl-4-phenyl-1H-1,2,3-triazole has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial, antifungal, and anticancer properties.
Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.
Biological Research: The compound is investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used as a building block in the synthesis of more complex molecules and materials, contributing to advancements in various industrial processes.
作用機序
The mechanism of action of 1-[4-(Hexyloxy)phenyl]-5-methyl-4-phenyl-1H-1,2,3-triazole involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The hexyloxyphenyl and phenyl groups contribute to the compound’s overall binding affinity and specificity, enhancing its effectiveness in various applications.
類似化合物との比較
1-[4-(Hexyloxy)phenyl]-5-methyl-4-phenyl-1H-1,2,3-triazole can be compared with other similar compounds, such as:
1-Phenyl-1H-1,2,3-triazole: Lacks the hexyloxyphenyl group, resulting in different physical and chemical properties.
1-(4-Methoxyphenyl)-1H-1,2,3-triazole: Contains a methoxy group instead of a hexyloxy group, which affects its solubility and reactivity.
1-(4-Hydroxyphenyl)-1H-1,2,3-triazole: The presence of a hydroxy group introduces different hydrogen bonding interactions and reactivity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it suitable for a variety of applications.
特性
CAS番号 |
89778-96-1 |
|---|---|
分子式 |
C21H25N3O |
分子量 |
335.4 g/mol |
IUPAC名 |
1-(4-hexoxyphenyl)-5-methyl-4-phenyltriazole |
InChI |
InChI=1S/C21H25N3O/c1-3-4-5-9-16-25-20-14-12-19(13-15-20)24-17(2)21(22-23-24)18-10-7-6-8-11-18/h6-8,10-15H,3-5,9,16H2,1-2H3 |
InChIキー |
SVJBQVLPDGLHHZ-UHFFFAOYSA-N |
正規SMILES |
CCCCCCOC1=CC=C(C=C1)N2C(=C(N=N2)C3=CC=CC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(4-Methoxyphenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14379573.png)
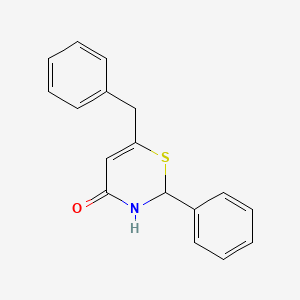
![1-[2,2-Bis(methylsulfanyl)ethenesulfonyl]pentan-2-OL](/img/structure/B14379586.png)
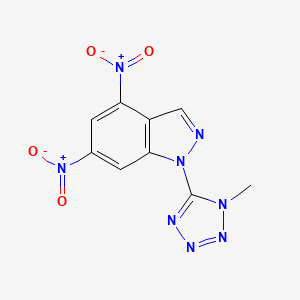
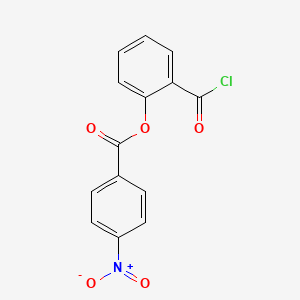
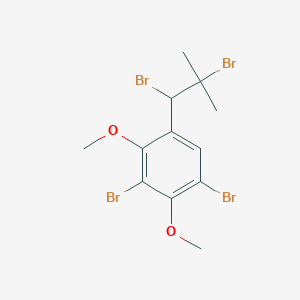
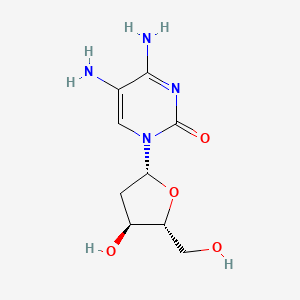
![3-Methyl-4-{(E)-[(morpholin-4-yl)methylidene]amino}phenol](/img/structure/B14379599.png)
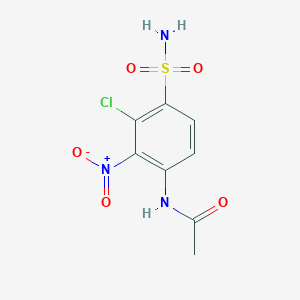
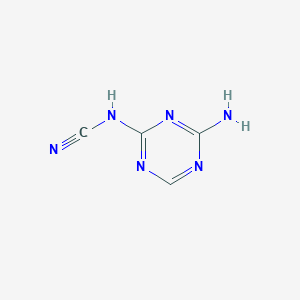
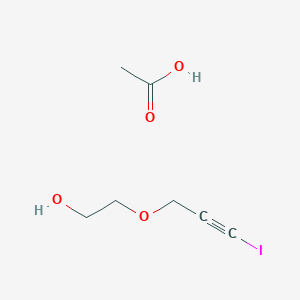
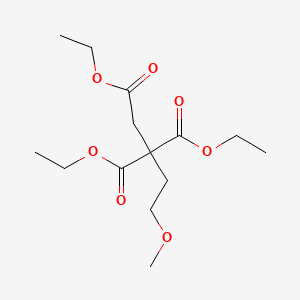
![Acetic acid;bicyclo[4.2.1]nonane-1,6-diol](/img/structure/B14379639.png)
![{2-[(Naphtho[1,2-b]thiophen-2-yl)methyl]phenyl}methanol](/img/structure/B14379640.png)
